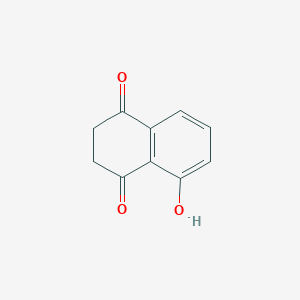

5-Hydroxy-2,3-dihydronaphthalene-1,4-dione

Description

Properties

IUPAC Name |

5-hydroxy-2,3-dihydronaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTBDSUNRJYVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C1=O)C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979087 | |

| Record name | 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6312-53-4 | |

| Record name | NSC40351 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6312-53-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Hydroxy 2,3 Dihydronaphthalene 1,4 Dione

Direct Synthesis of 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione

The direct synthesis of this pivotal chemical intermediate can be achieved through several established routes, often involving multiple steps and leveraging catalytic strategies to enhance efficiency and yield.

Multi-step Organic Synthesis Pathways

A prevalent multi-step synthesis for 5-hydroxy-2,3-dihydronaphthalene-1,4-dione begins with 1,5-dihydroxynaphthalene. This starting material is first oxidized to produce juglone (B1673114) (5-hydroxy-1,4-naphthoquinone). researchgate.net The subsequent step involves a Diels-Alder reaction between juglone and a suitable diene, such as 1,3-butadiene, to form a cycloadduct. Finally, a selective reduction of the less substituted double bond of the adduct yields the target compound. researchgate.net

An alternative pathway utilizes 1,5-dimethoxynaphthalene (B158590) as the initial reactant. This compound undergoes oxidation and subsequent demethylation to form 5-methoxy-1,4-naphthoquinone. A reduction followed by a selective demethylation at the 5-position then affords 5-hydroxy-2,3-dihydronaphthalene-1,4-dione. This method offers the advantage of protecting the hydroxyl group during the oxidative stages. researchgate.net

Table 1: Illustrative Multi-step Synthesis Pathway

| Step | Reactant(s) | Reagent(s)/Conditions | Product |

|---|---|---|---|

| 1 | 1,5-Dihydroxynaphthalene | Oxidizing agent (e.g., Fremy's salt) | Juglone |

| 2 | Juglone, 1,3-Butadiene | Heat or Lewis acid catalyst | Diels-Alder adduct |

Catalytic Strategies in the Synthesis of the Chemical Compound

Catalysis is integral to the efficient synthesis of 5-hydroxy-2,3-dihydronaphthalene-1,4-dione, particularly in key reaction steps. Lewis acids, for instance, are often employed to catalyze the Diels-Alder reaction between juglone and dienes, which can enhance reaction rates and control regioselectivity. nih.gov

In the reduction steps, transition metal catalysts are crucial for achieving high selectivity. hilarispublisher.com For example, the hydrogenation of the naphthoquinone system to the dihydronaphthalene derivative is selectively achieved using catalysts like palladium on barium sulfate (B86663) (Pd/BaSO₄), often poisoned with quinoline (B57606) (Lindlar's catalyst), to prevent over-reduction. hilarispublisher.com Vanadium catalysts have also been explored for the oxidation of hydroxynaphthalenes in the synthesis of hydroxynaphthoquinones. google.com

Green Chemistry Principles Applied to its Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being integrated into the synthesis of 5-hydroxy-2,3-dihydronaphthalene-1,4-dione. A key focus is the use of environmentally benign solvents, with research exploring alternatives to traditional chlorinated solvents for reactions like the Diels-Alder cycloaddition. nih.gov Water has been investigated as a solvent for related three-component reactions involving 2-hydroxy-1,4-naphthoquinone (B1674593). researchgate.net

The development of atom-economical catalytic processes is another cornerstone of the green synthesis approach. hilarispublisher.com By using catalysts, the reliance on stoichiometric reagents is reduced, leading to less waste. hilarispublisher.com Furthermore, there is a continuous effort to develop synthetic routes that operate under milder conditions, such as lower temperatures and pressures, to minimize energy consumption.

Synthetic Strategies for Derivatives and Analogs of 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione

The versatile structure of 5-hydroxy-2,3-dihydronaphthalene-1,4-dione allows for extensive chemical modifications to produce a library of derivatives and analogs with potentially enhanced or novel biological activities.

Functionalization Reactions at the Hydroxyl Group

The hydroxyl group at the C5 position is a primary target for functionalization. researchgate.net Common reactions include:

O-Alkylation (Etherification): This is typically achieved by reacting the parent compound with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide, in the presence of a base like sodium hydride or potassium carbonate. nih.govnih.gov

O-Acylation (Esterification): This involves treating the compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base, leading to the formation of ester derivatives. nih.gov These derivatives can act as prodrugs or exhibit altered biological properties.

Table 2: Common Functionalization Reactions at the Hydroxyl Group

| Reaction Type | Reagent(s) | Conditions | Product Type |

|---|---|---|---|

| O-Alkylation | Alkyl halide (e.g., propargyl bromide) | Base (e.g., NaH), Solvent (e.g., Acetonitrile) | 5-Alkoxy-2,3-dihydronaphthalene-1,4-dione |

Modifications of the Dihydronaphthalene Core Structure

The dihydronaphthalene scaffold itself is amenable to a variety of chemical transformations to generate novel analogs. researchgate.net Key strategies include:

Reactions at the Enone System: The enone functionality within the six-membered ring can undergo Michael addition reactions, allowing for the introduction of various nucleophiles at the C2 or C3 positions. brieflands.com

Manipulation of Carbonyl Groups: Selective reduction of one of the carbonyl groups can yield the corresponding hydroxy-dihydronaphthoquinone. nih.gov

Additions to the Double Bond: The double bond in the dihydropyranone ring can be subjected to reactions like epoxidation, followed by ring-opening, to introduce further functional and stereochemical diversity. hilarispublisher.com

These modifications are instrumental in exploring the structure-activity relationships of this important class of compounds.

Regioselective Derivatization Approaches

The chemical structure of 5-hydroxy-1,4-naphthoquinone (Juglone) features two electrophilic centers at the C2 and C3 positions, which are susceptible to Michael-type nucleophilic additions. nih.govnih.gov This reactivity allows for the regioselective introduction of various substituents, providing a powerful tool for modulating the molecule's properties. Chemical modifications of these Michael acceptors are a recognized method for altering their thiol reactivity and, consequently, their bioactivities. nih.gov

Strategies for derivatization include monosubstitution, disubstitution, and glycosylation. nih.gov A common approach involves the nucleophilic addition of thiols. For instance, thioether-type derivatives can be synthesized by suspending Juglone in ethanol (B145695) at low temperatures (-20 °C) under a nitrogen atmosphere, followed by the dropwise addition of a thiol nucleophile. nih.gov This method has been used to produce a range of 2- and 3-substituted thioether derivatives. nih.gov

Another key strategy involves the initial halogenation of the naphthoquinone ring to create a more reactive intermediate. The reaction of Juglone with bromine in a mixture of chloroform, acetic acid, and ethanol under reflux yields a bromo-derivative. nih.gov This halogenated intermediate can then undergo nucleophilic substitution with various hydroxyl-bearing nucleophiles to introduce new functionalities. nih.gov Furthermore, the synthesis of hybrid molecules by linking the naphthoquinone scaffold to other heterocyclic systems is an area of active research. For example, new derivatives of 1,4-naphthoquinone (B94277) have been obtained by treating 2-bromo-1,4-naphthoquinone with 8-hydroxyquinoline (B1678124) derivatives in the presence of potassium tert-butoxide, resulting in C-C bond formation between the two ring systems. mdpi.com

Glycosylation represents another important derivatization pathway, inspired by how Juglone is stored in a non-toxic glycosylated form in plant tissues. nih.gov Synthetic glycosylated derivatives can be prepared, for example, by reacting Juglone with 1,2,3,4-tetra-O-acetyl-6-desoxy-6-thio-β-d-glucopyranose to yield a thio-glycosylated product. nih.gov

| Reaction Type | Starting Material | Key Reagents/Conditions | Product Description | Reference |

|---|---|---|---|---|

| Thioether Synthesis | 5-Hydroxy-1,4-naphthoquinone (Juglone) | Thiol nucleophiles, Ethanol, -20 °C | 2- or 3-substituted thioether derivatives | nih.gov |

| Nucleophilic Substitution | 5-Hydroxy-1,4-naphthoquinone (Juglone) | 1. Bromine, CHCl3/Acetic Acid/Ethanol, Reflux 2. Hydroxyl-bearing nucleophiles | 2- or 3-substituted hydroxylated derivatives | nih.gov |

| C-C Coupling | 2-Bromo-1,4-naphthoquinone | 8-Hydroxyquinoline derivatives, Potassium tert-butoxide, Toluene, Reflux | Hybrids of 1,4-naphthoquinone and quinoline | mdpi.com |

| Glycosylation | 5-Hydroxy-1,4-naphthoquinone (Juglone) | 1,2,3,4-tetra-O-acetyl-6-desoxy-6-thio-β-D-glucopyranose, Ethanol | Thio-glycosylated Juglone derivatives | nih.gov |

Heterocyclic Annulation Reactions with the Chemical Compound Scaffold

Heterocyclic annulation involves the construction of a new heterocyclic ring fused onto the existing 5-hydroxy-1,4-naphthoquinone scaffold. These reactions create complex, polycyclic systems that often exhibit distinct chemical and biological profiles compared to the parent molecule. Multicomponent reactions are particularly efficient for this purpose, allowing for the rapid assembly of fused acridines and other heterocyclic structures. brieflands.com

One prominent example is the synthesis of benzo[h]quinoline-5,6-dione (B1216598) derivatives from 2-hydroxy-1,4-naphthoquinone (Lawsone, an isomer of Juglone). nih.gov This transformation can be achieved through a multi-component reaction involving an aromatic aldehyde and an amine, catalyzed by InCl₃ under reflux conditions. nih.gov The reaction proceeds through cyclization pathways that can lead to either linear or angular fused products, such as benzoacridine-5,6-diones. nih.govbrieflands.com

The formation of fused oxygen-containing heterocycles has also been reported. For instance, pyranonaphthoquinone derivatives can be synthesized in a one-pot, multi-component reaction. nih.gov This process typically involves a Knoevenagel reaction between an aryl aldehyde and malononitrile, followed by a Michael addition of a hydroxy-naphthoquinone (like Lawsone) to the resulting intermediate, which then undergoes cyclization to form the fused pyran ring. nih.gov

The versatility of the naphthoquinone scaffold is further demonstrated by using di-substituted precursors. Various 2,3-disubstituted 1,4-naphthoquinone derivatives can be prepared from 2,3-dichloro-1,4-naphthoquinone by reacting it with compounds containing amino and hydroxyl groups. mdpi.com These substituted intermediates serve as building blocks for more complex heterocyclic systems. For example, condensation reactions with carbohydrazide (B1668358) can lead to the formation of attached dimethylpyrazole and dimethylpyrrole heterocyclic systems. mdpi.com

| Fused Heterocycle | Starting Naphthoquinone | Key Reagents/Conditions | Reaction Type | Reference |

|---|---|---|---|---|

| Benzoacridine-5,6-dione | 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Aromatic aldehyde, Aryl amine, InCl3, Ethanol, Reflux | Multi-component reaction | nih.gov |

| Pyranonaphthoquinone | 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Aryl aldehyde, Malononitrile | Knoevenagel condensation followed by Michael addition and cyclization | nih.gov |

| Dimethylpyrazole/Dimethylpyrrole derivatives | 2,3-Dichloro-1,4-naphthoquinone (precursor) | 1. Hydrazone formation 2. Condensation with diketones (e.g., 2,4-pentanedione) | Substitution followed by condensation/cyclization | mdpi.com |

Chemical Reactivity, Reaction Mechanisms, and Theoretical Studies of 5 Hydroxy 2,3 Dihydronaphthalene 1,4 Dione

Investigation of Chemical Reactivity Profiles

Nucleophilic and Electrophilic Reactivity of the Quinone System

The chemical reactivity of 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione, commonly known as Juglone (B1673114), is dominated by the electrophilic nature of its 1,4-naphthoquinone (B94277) core. researchgate.net This quinone system, particularly the α,β-unsaturated ketone moiety, functions as a potent Michael acceptor, rendering it susceptible to nucleophilic attack. nih.govnih.gov The carbon atoms at the C-2 and C-3 positions of the quinone ring are the primary sites for such attacks. nih.gov

The electrophilicity of Juglone facilitates its reaction with a variety of nucleophiles, most notably those containing thiol groups. nih.govnih.gov For instance, Juglone readily forms adducts with biological thiols like glutathione, a reaction that involves the arylation of the thiol group and is considered a key aspect of its biological activity. nih.gov Synthetic derivatization of Juglone frequently exploits this reactivity, employing a range of thiol nucleophiles to create thioether-type derivatives via nucleophilic addition. nih.govacs.org Other nucleophiles, including amines and alcohols, can also react with the Juglone core, although sometimes requiring prior activation of the ring, for example, through bromination. nih.govacs.org

Theoretical studies have been employed to understand the regioselectivity of nucleophilic attacks on the Juglone ring. Calculations of Mulliken charges on C-2 (−0.182) and C-3 (−0.176) in the parent Juglone molecule showed no significant difference, suggesting that charge distribution alone does not dictate the preferred site of reaction. nih.gov Instead, kinetic and thermodynamic factors of the reaction pathway, including the stability of intermediates, play a more crucial role in determining the final product structure. nih.gov

Below is a table summarizing various nucleophiles that have been shown to react with the Juglone scaffold.

| Nucleophile Class | Specific Examples | Type of Reaction | Reference |

| Thiols | Glutathione, various synthetic thiols | Michael Addition | nih.govnih.govacs.org |

| Amines | Dimethylamine | Michael Addition | acs.org |

| Alcohols | Methanol, various synthetic alcohols | Nucleophilic Substitution (on brominated Juglone) | nih.govnih.gov |

| Acetate (B1210297) | Acetate ion | Nucleophilic Addition | nih.gov |

Redox Behavior and Electron Transfer Properties

The quinone structure of Juglone allows it to undergo redox cycling, a process involving the sequential reduction and oxidation of the molecule. nih.gov This behavior is central to its biological effects. Juglone can be reduced via one- or two-electron transfer processes, facilitated by flavoproteins such as NADPH-cytochrome P450 reductase and DT-diaphorase, respectively. nih.gov

One-electron reduction of Juglone produces a highly reactive semiquinone radical. nih.govresearchgate.net This radical can then be oxidized back to the parent quinone by molecular oxygen, a process that generates superoxide (B77818) radicals and other reactive oxygen species (ROS). nih.gov This continuous cycle of reduction and oxidation establishes Juglone as a redox cycling agent. nih.gov

The redox processes of related dihydroxynaphthalene-1,4-diones have been found to be pH-dependent, indicating that the electron transfer reactions are coupled with proton transfers. researchgate.net The presence of the α-hydroxyl group in these structures can stabilize the semiquinone radical, influencing the subsequent reduction steps. researchgate.net

Tautomeric Equilibria and Structural Isomerism

Tautomers are structural isomers that can readily interconvert, and this phenomenon is relevant to the chemistry of 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione and its derivatives. nih.govnih.gov Tautomerism in these compounds can manifest as keto-enol tautomerism involving the hydroxyl and ketone groups, or as a more complex structural isomerism between different quinone forms.

A notable example of isomerism was observed during the acid-catalyzed reaction of Juglone with acetic anhydride (B1165640), followed by treatment with methanolic HCl. nih.gov Instead of the expected 2-hydroxy juglone, the reaction yielded two isomeric products: 5-hydroxy-3-methoxy-1,4-naphthoquinone and 8-hydroxy-4-methoxy-1,2-naphthoquinone. nih.gov The latter compound is a structural isomer and a tautomer of the former, representing a shift from a 1,4-naphthoquinone skeleton to a 1,2-naphthoquinone (B1664529) skeleton. This transformation highlights that reaction conditions can induce tautomeric shifts, leading to different structural frameworks.

The equilibrium between tautomers is influenced by factors such as solvent, pH, and temperature. nih.govnih.gov In the case of β-diketones, which share some structural similarities, the stability of different keto-enol tautomers can be affected by intramolecular hydrogen bonding and the electronic nature of substituents. mdpi.com For Juglone, the peri-hydroxyl group at C-5 can form a strong intramolecular hydrogen bond with the adjacent carbonyl group at C-4, which stabilizes the 1,4-dione form but does not preclude the existence of other tautomeric forms under specific conditions. nih.gov

The two major tautomeric forms related to the derivatization of Juglone are depicted below.

| Tautomer 1 (1,4-Naphthoquinone derivative) | Tautomer 2 (1,2-Naphthoquinone derivative) |

| 5-Hydroxy-3-methoxy-1,4-naphthoquinone | 8-Hydroxy-4-methoxy-1,2-naphthoquinone |

Elucidation of Reaction Mechanisms

Mechanistic Pathways for Derivatization

The derivatization of 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione primarily proceeds through nucleophilic additions and substitutions on the quinone ring. nih.govacs.org The specific mechanistic pathway is highly dependent on the nucleophile, solvent, and catalyst used.

A common pathway for derivatization is the Michael-type nucleophilic addition of thiols to the C-2 or C-3 position of the quinone ring. nih.govacs.org This reaction is typically carried out in a solvent like ethanol (B145695) at low temperatures. The mechanism involves the direct attack of the nucleophilic sulfur atom on one of the electrophilic carbons of the α,β-unsaturated system, leading to the formation of a thioether-substituted hydroquinone (B1673460) intermediate, which is then oxidized to the final naphthoquinone product. nih.gov

For less nucleophilic species, such as alcohols, a different pathway is often required. nih.govacs.org One strategy involves a two-step process starting with the bromination of Juglone to form an intermediate like 2-bromo-5-hydroxy-1,4-naphthoquinone. acs.org This bromo-derivative is a more potent electrophile and can subsequently undergo nucleophilic substitution with an alcohol in the presence of a base like potassium carbonate to yield the corresponding ether derivative. nih.govacs.org

Acid-catalyzed reactions introduce further mechanistic complexity. The treatment of Juglone with acetic anhydride and sulfuric acid is proposed to proceed via an intermediate where the nucleophile (acetate) attacks the protonated Juglone molecule. nih.gov The regioselectivity of this attack (C-2 vs. C-3) is kinetically controlled, and subsequent workup can lead to different isomeric products, including tautomeric forms like 1,2-naphthoquinones. nih.gov

Intermediates and Transition State Analysis

The course of a chemical reaction is dictated by the energy of its intermediates and transition states. solubilityofthings.comorganicchemistrytutor.com A transition state is the highest energy point on a reaction coordinate, while an intermediate is a species that exists in an energy minimum between two transition states. organicchemistrytutor.comlibretexts.org

Theoretical studies on the reaction of Juglone have provided insight into the stability of key reaction intermediates, which in turn helps to explain the observed product distribution. nih.gov In the acid-catalyzed reaction of Juglone, the regioselectivity of nucleophilic attack was analyzed by calculating the energies of the intermediates formed after attack at the C-2 versus the C-3 position.

Under acid-catalyzed conditions (attack on protonated Juglone), the intermediate resulting from attack at the C-3 position was found to be energetically preferred over the intermediate from C-2 attack. nih.gov Conversely, for the reaction involving the direct attack of an acetate nucleophile on the neutral Juglone molecule to form an enolate ion intermediate, the attack at the C-2 position was significantly favored. nih.gov Since the experimental reaction was conducted under irreversible, acid-catalyzed conditions, the kinetic preference for the C-3 intermediate explains the formation of 3-substituted products. nih.gov This demonstrates a fine energetic balance between competing pathways, where slight changes in reaction conditions can lead to different products. nih.gov

The calculated energy differences for these competing intermediates are summarized in the table below.

| Reaction Condition | Position of Attack | Relative Stability of Intermediate | Energetic Preference (kcal mol⁻¹) | Reference |

| Acid-catalyzed (attack on protonated Juglone) | C-3 | More stable | 5.24 | nih.gov |

| Acid-catalyzed (attack on protonated Juglone) | C-2 | Less stable | - | nih.gov |

| Nucleophilic attack (to yield enolate ion) | C-2 | More stable | 9.39 | nih.gov |

| Nucleophilic attack (to yield enolate ion) | C-3 | Less stable | - | nih.gov |

Computational and Theoretical Chemistry Approaches

Computational and theoretical chemistry provides powerful tools to investigate the behavior of 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione (juglone) at an atomic level. These methods offer insights into the molecule's electronic properties, dynamic behavior, and interaction mechanisms, which are often difficult to explore through experimental means alone.

Quantum Mechanical Studies (e.g., Density Functional Theory) for Electronic Structure

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of juglone. These studies provide a detailed picture of the electron distribution and orbital energies, which are crucial for understanding the molecule's intrinsic stability and reactivity.

A key aspect of DFT analysis is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. DFT calculations have been employed to determine these values for juglone and its derivatives, correlating electronic properties with biological activities. nih.gov For instance, a joint study using the B3LYP/6-311G(d) basis set analyzed the net atomic charges, HOMO-LUMO energies, and electron density of juglone to understand the changes induced by metal chelation. nih.gov

Furthermore, DFT calculations can determine the relative stability of different structural isomers or tautomers. Theoretical studies have investigated the tautomeric equilibrium of juglone and related hydroxynaphthoquinones. For example, calculations have shown that the 2-hydroxy juglone tautomer is more stable than the 3-hydroxy juglone tautomer by 1.40 kcal/mol, providing insight into the molecule's preferred structural form.

The table below summarizes key electronic properties of 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione derived from computational studies.

| Computational Parameter | Methodology | Finding/Value | Significance |

|---|---|---|---|

| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and kinetic stability. | A smaller gap correlates with higher reactivity. |

| Net Atomic Charges | DFT (B3LYP/6-311G(d)) | Calculated for juglone and its metal complexes. nih.gov | Reveals sites susceptible to electrophilic or nucleophilic attack. |

| Electron Density | DFT (B3LYP/6-311G(d)) | Analyzed to understand metal chelation effects. nih.gov | Highlights electron-rich and electron-deficient regions of the molecule. |

| Tautomer Stability | DFT | 2-hydroxy juglone is 1.40 kcal/mol more stable than 3-hydroxy juglone. | Predicts the most likely isomeric form under equilibrium. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione, MD simulations provide critical insights into its conformational flexibility and its dynamic interactions with biological macromolecules, such as proteins and enzymes.

While detailed conformational analysis of isolated juglone is not extensively documented, its dynamic behavior within the binding sites of various proteins has been a subject of investigation. These simulations model the complex environment of a biological system, often in an aqueous solution, to predict how the ligand (juglone) and the protein adapt to each other. nih.govtandfonline.com

For example, MD simulations were used to explore the interaction mechanisms between juglone and the surface glycoproteins of the A/H5N1 influenza virus. tandfonline.com These simulations revealed that juglone binds more stably to the neuraminidase (N1) protein than the hemagglutinin (H5) protein. tandfonline.com The simulation tracks the trajectory of the juglone molecule within the binding pocket, assessing the stability of its pose and the persistence of key interactions (like hydrogen bonds and hydrophobic contacts) over the simulation period. This analysis of binding stability is a form of dynamic conformational analysis, showing how the molecule maintains a favorable conformation to exert its inhibitory effect.

In another study, MD simulations indicated that juglone forms a stronger and more stable binding complex with polyphenol oxidase (PPO) compared to the enzyme's natural substrates, suggesting a mechanism for how juglone might alter the enzyme's function and stability. nih.gov The stability of the juglone-PPO complex over the course of the simulation highlights the specific conformation juglone adopts to achieve this stable binding.

| System Studied | Simulation Goal | Key Finding | Implication |

|---|---|---|---|

| Juglone with Influenza Glycoproteins (H5 and N1) | Investigate binding specificity and interaction energy. tandfonline.com | Juglone binds more stably and with lower interaction energy to the N1 protein. tandfonline.com | Suggests N1 as the primary target for juglone's anti-influenza activity. |

| Juglone with Polyphenol Oxidase (PPO) | Assess binding stability and impact on enzyme function. nih.gov | Juglone forms a more stable complex with PPO than natural substrates. nih.gov | Provides a dynamic model for how juglone may inhibit or modulate PPO activity. |

In Silico Prediction of Reactivity and Interaction Mechanisms

In silico methods, which encompass a range of computational techniques including molecular docking and quantum mechanics, are extensively used to predict the reactivity of 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione and its mechanisms of interaction with biological targets. These predictions are vital for rational drug design and for understanding the molecule's biological activities.

Molecular docking is a primary tool for predicting how a molecule like juglone binds to a receptor. This technique places the molecule into the binding site of a target protein in various orientations and conformations, calculating a score that estimates the binding affinity. Numerous studies have used docking to elucidate the interaction mechanisms of juglone. For instance, docking studies have shown that juglone fits well into the substrate-binding site of the SARS-CoV-2 main protease (Mpro), with its carbonyl group forming hydrogen bonds with key amino acid residues like Gly143 and Ser144. nih.gov Similarly, docking has been used to model juglone's interaction with protein disulfide isomerase (PDI), identifying crucial interactions with residues such as Gln243 and Phe440. acs.org

The reactivity of juglone, particularly its susceptibility to reactions like Michael addition, is also predicted using computational approaches. The electronic structure data from DFT calculations (see 3.3.1) can identify the most electrophilic sites on the quinone ring, predicting where nucleophiles (such as thiol groups in proteins) are most likely to attack. This information is critical for understanding mechanisms of toxicity and covalent inhibition. nih.gov

The table below presents findings from various in silico studies on juglone's interaction with different biological targets.

| Biological Target | Computational Method | Predicted Interaction/Mechanism | Reference |

|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | Molecular Docking | Binds to the active site cavity; C4 carbonyl group forms H-bonds with Gly143 and Ser144. | nih.gov |

| Influenza Neuraminidase (N1) | Molecular Docking & MD | Binds to the active site with key interactions involving residues Arg152, Arg156, and Arg292. | tandfonline.com |

| Protein Disulfide Isomerase (PDI) | Molecular Docking | Interaction involves key amino acid residues Gln243, Phe440, and Leu443. | acs.orgnih.gov |

| Polyphenol Oxidase (PPO) | Molecular Docking & MD | Shows selective interactions with the B chain of PPO, suggesting regulatory impact. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Hydroxy 2,3 Dihydronaphthalene 1,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like juglone (B1673114). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for the initial structural verification of 5-hydroxy-2,3-dihydronaphthalene-1,4-dione.

The ¹H NMR spectrum of juglone displays distinct signals for each of its six protons. The phenolic hydroxyl proton (-OH) is highly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl group, appearing as a sharp singlet at a very downfield chemical shift, typically around δ 11.8-11.9 ppm. chemicalbook.comijpcbs.com The protons on the quinone ring (H-2 and H-3) appear as doublets, while the three protons on the aromatic ring (H-6, H-7, and H-8) exhibit characteristic splitting patterns based on their coupling with neighboring protons. chemicalbook.com

The ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten carbon atoms in the juglone molecule. wikipedia.org The two carbonyl carbons (C-1 and C-4) are observed at the most downfield region of the spectrum (δ > 180 ppm). The carbon bearing the hydroxyl group (C-5) and the other aromatic carbons also show characteristic shifts, providing a complete carbon fingerprint of the molecule. wikipedia.orgchemicalbook.com

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | - | ~189.3 |

| 2 | ~6.95 | ~139.0 |

| 3 | ~6.95 | ~137.0 |

| 4 | - | ~183.2 |

| 4a | - | ~131.0 |

| 5 | - | ~160.6 |

| 6 | ~7.28 | ~120.0 |

| 7 | ~7.60 | ~136.0 |

| 8 | ~7.64 | ~115.0 |

| 8a | - | ~118.0 |

| 5-OH | ~11.89 | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. Data compiled from multiple sources. chemicalbook.comijpcbs.comwikipedia.orgchemicalbook.com

Two-Dimensional NMR Techniques for Connectivity and Proximity

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations. researchgate.netnih.gov For a molecule like juglone, techniques such as COSY, HSQC, and HMBC are invaluable. nih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For juglone, COSY would show correlations between H-2 and H-3, and among the aromatic protons H-6, H-7, and H-8, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each proton signal to its corresponding carbon atom.

These 2D NMR methods are particularly vital in the structural elucidation of more complex juglone derivatives, where substituent positions must be confirmed. researchgate.netresearchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. The resulting spectra provide a characteristic fingerprint based on the functional groups present.

The IR spectrum of juglone is distinguished by several key absorption bands. wikipedia.org A prominent band around 3400-3403 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. ijpcbs.comwikipedia.org The spectrum also clearly shows two distinct carbonyl (C=O) stretching bands due to the different chemical environments of the two carbonyl groups. The C-4 carbonyl, which is intramolecularly hydrogen-bonded to the C-5 hydroxyl group, absorbs at a lower wavenumber (around 1635-1641 cm⁻¹), while the "free" C-1 carbonyl absorbs at a higher wavenumber (around 1662-1715 cm⁻¹). ijpcbs.comwikipedia.orgnih.gov Skeletal C=C stretching vibrations of the aromatic and quinone rings appear in the 1590-1450 cm⁻¹ region. ijpcbs.comnih.gov

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3403 | O-H stretch (hydroxyl group) | ijpcbs.comwikipedia.org |

| ~1662 | C=O stretch (free carbonyl at C-1) | wikipedia.orgnih.gov |

| ~1635 | C=O stretch (hydrogen-bonded carbonyl at C-4) | wikipedia.orgnih.gov |

| ~1593 | C=C stretch (aromatic/quinone ring) | nih.gov |

| ~1288 | C-O stretch (phenolic) | nih.govresearchgate.net |

While less commonly reported, Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the naphthalene (B1677914) ring system, which may be weak or absent in the IR spectrum.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. The UV-Vis spectrum of juglone is characteristic of its naphthoquinone chromophore.

In a neutral solvent like methanol, juglone typically exhibits two main absorption maxima. ijpcbs.com One intense peak appears in the UV region around 249-250 nm, and a second, broader peak appears in the visible region at approximately 420-423 nm, which is responsible for its yellow-orange color. acs.orgresearchgate.net The absorption in the visible region is attributed to n→π* transitions of the quinone system.

The position and intensity of these bands are sensitive to the solvent and pH. ju.edu.jo In alkaline solutions, deprotonation of the hydroxyl group leads to a color change and a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift). k-state.edu Studies have shown that as pH increases, the absorption in the visible region intensifies, with an isosbestic point observed around 265 nm, indicating a clear equilibrium between the protonated and deprotonated forms. ju.edu.jo

| Solvent/Condition | λmax (nm) | Reference |

|---|---|---|

| Methanol | ~423 | ijpcbs.com |

| Phosphate Buffer (pH 6.0) | 249, 423 | researchgate.net |

| Chloroform | ~430 | k-state.edu |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula of C₁₀H₆O₃ for juglone. mdpi.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In electron ionization (EI-MS), the molecular ion peak [M]⁺˙ is typically observed at m/z 174. nist.gov Common fragmentation pathways involve the sequential loss of carbon monoxide (CO) molecules, leading to characteristic fragment ions.

In electrospray ionization (ESI), a softer ionization technique, juglone can be observed as the protonated molecule [M+H]⁺ at m/z 175 or the deprotonated molecule [M-H]⁻ at m/z 173. tandfonline.com The fragmentation of the protonated ion often involves the loss of water (H₂O) followed by CO. researchgate.net The deprotonated ion can also lose a CO molecule. tandfonline.com These fragmentation patterns are crucial for identifying juglone and its derivatives in complex mixtures, such as plant extracts, often in conjunction with liquid chromatography (LC-MS). mdpi.com

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods reveal the molecular structure in solution or the gas phase, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.

The crystal structure of juglone has been determined using single-crystal X-ray diffraction. iucr.org The analysis revealed that juglone crystallizes in the monoclinic space group P2₁/n. iucr.org The unit cell parameters were determined to be a = 7.34 Å, b = 7.69 Å, c = 13.91 Å, with a β angle of 99.2°. iucr.org

The crystallographic data confirms the planarity of the naphthoquinone ring system and the presence of a strong intramolecular hydrogen bond between the C-5 hydroxyl group and the C-4 carbonyl oxygen. A key finding from the study was that the crystal structure is disordered, with the molecule adopting two possible orientations within the crystal lattice. iucr.org This structural arrangement is very similar to that of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone). iucr.org

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/n | iucr.org |

| a (Å) | 7.34 | iucr.org |

| b (Å) | 7.69 | iucr.org |

| c (Å) | 13.91 | iucr.org |

| β (°) | 99.2 | iucr.org |

| Molecules per unit cell (Z) | 4 | iucr.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. In the structural elucidation of 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione and its derivatives, elemental analysis, typically CHN analysis, serves as a crucial step for verifying the empirical formula of newly synthesized molecules. brieflands.com This method provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the theoretically calculated values based on the proposed molecular structure. A close correlation between the experimental and calculated values provides strong evidence for the successful synthesis of the target compound and its purity. mdpi.com

The verification process involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and measured, allowing for the calculation of the mass percentages of each element in the original sample.

Research on various naphthoquinone derivatives consistently utilizes elemental analysis to confirm their structures following synthesis. brieflands.commdpi.com For instance, in the synthesis of novel anticancer leads derived from naphthoquinone, elemental analysis was a key characterization method alongside spectroscopic techniques like NMR and mass spectrometry. brieflands.com Similarly, studies on new 2,3-diphenoxysubstituted naphthalene-1,4-diones also relied on elemental analysis to confirm the successful incorporation of various substituents. mdpi.com

The data presented below illustrates the application of elemental analysis for the compositional verification of 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione and a selection of its derivatives as reported in scientific literature. The close agreement between the found and calculated values in these examples underscores the reliability of this technique in modern organic synthesis.

Detailed Research Findings

The following table provides a comparison of the theoretical (calculated) and experimentally determined elemental compositions for 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione and several of its synthesized derivatives.

| Compound | Molecular Formula | Analysis | % Carbon | % Hydrogen | % Nitrogen |

| 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione | C₁₀H₈O₃ | Calc. | 62.50 | 4.20 | - |

| Found | - | - | - | ||

| 2-((1,4-dihydro-2-hydroxy-1,4-dioxonaphthalen-3-yl) (4-hydroxyphenyl) methyl)-3-hydroxynaphthalene-1,4-dione brieflands.com | C₂₅H₁₇NO₅ | Calc. | 72.99 | 4.16 | 3.40 |

| Found | 69.85 | 3.98 | 3.22 | ||

| Derivative Example 2 brieflands.com | C₂₆H₂₁NO₆ | Calc. | 70.42 | 4.77 | 3.16 |

| Found | 66.75 | 4.59 | 3.02 | ||

| Derivative Example 3 brieflands.com | C₂₇H₁₄O₇ | Calc. | 72.00 | 3.13 | - |

| Found | 69.92 | 3.28 | - | ||

| Methyl 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate mdpi.com | C₁₂H₁₃NO₄ | Calc. | 61.27 | 5.57 | 5.95 |

| Found | 61.34 | 5.51 | 5.89 | ||

| 1-(3-Hydroxyphenyl)-N'-[(4-methoxyphenyl)methylene]-5-oxopyrrolidine-3-carbohydrazide mdpi.com | C₁₉H₁₉N₃O₄ | Calc. | 64.58 | 5.42 | 11.89 |

| Found | 64.42 | 5.39 | 11.79 | ||

| Methyl 1-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxylate mdpi.com | C₂₂H₁₆ClNO₆ | Calc. | 62.05 | 3.79 | 3.29 |

| Found | 62.10 | 3.88 | 3.18 |

Applications of 5 Hydroxy 2,3 Dihydronaphthalene 1,4 Dione in Diverse Chemical Sciences

Role in Organic Synthesis and Fine Chemical Production

Juglone (B1673114) serves as a versatile starting material and scaffold in organic synthesis for the creation of more complex molecules. Its reactive naphthoquinone ring is amenable to various chemical modifications, particularly nucleophilic additions. acs.org

Researchers have utilized Juglone as a precursor for the synthesis of a variety of compounds with potential therapeutic applications. It is a starting material for:

Trypanocidal drugs nih.gov

Tacrine-naphthoquinone hybrids , which are being investigated for potential use in treating Alzheimer's disease nih.gov

Ent-nocardione A , a naturally occurring tyrosine phosphatase inhibitor nih.gov

A significant area of research involves the synthesis of substituted Juglone derivatives to modulate their biological activity. A series of 2- and/or 3-substituted derivatives have been designed and synthesized, often via nucleophilic addition with various thiol nucleophiles. acs.orgresearchgate.net For instance, thioether-type derivatives can be produced by suspending Juglone in ethanol (B145695) under a nitrogen atmosphere and adding a thiol nucleophile. acs.org Glycosylated derivatives have also been created, inspired by the fact that Juglone exists in a non-toxic glycosylated form within plant tissues before its release. researchgate.net These chemical modifications aim to enhance properties like target selectivity and reduce general toxicity. researchgate.net

The synthesis of Juglone itself can be achieved through the oxidation of 1,5-dihydroxynaphthalene. wikipedia.org More advanced methods, such as photooxygenation in a falling film microreactor, have been studied to improve reaction efficiency, achieving moderate conversion rates in significantly less time compared to traditional batch reactions.

Table 1: Synthesis of Selected 2-Substituted Juglone Derivatives This table is based on data from a study on the synthesis of Juglone derivatives. acs.org

| Product Compound | Starting Material | Reagent/Solvent |

|---|---|---|

| 2-((3-Methoxyphenyl)thio)-8-hydroxynaphthalene-1,4-dione | Juglone (7) | 3-Methoxybenzenethiol / Ethanol |

| 2-((4-Chlorophenyl)thio)-8-hydroxynaphthalene-1,4-dione | Juglone (7) | 4-Chlorobenzenethiol / Ethanol |

| 2-((4-Fluorophenyl)thio)-8-hydroxynaphthalene-1,4-dione | Juglone (7) | 4-Fluorobenzenethiol / Ethanol |

| 2-(p-Tolylthio)-8-hydroxynaphthalene-1,4-dione | Juglone (7) | 4-Methylbenzenethiol / Ethanol |

Contributions to Materials Science and Engineering

The unique properties of Juglone have been harnessed in the field of materials science, particularly in the development of functional polymers and nanoparticles.

A key application is the creation of Juglone-based electroactive polymers. One such polymer, poly(5-hydroxy-1,4-naphthoquinone-co-5-hydroxy-3-thioacetic acid-1,4-naphthoquinone), has been synthesized for use in the electrochemical detection of DNA hybridization. nih.gov In another study, a blend of Juglone dye with Polymethylmethacrylate (PMMA) was prepared and its optical and structural properties were investigated. acs.org This research determined the energy band gap of the dye-polymer blend to be 2.45 eV, providing crucial data for its potential use in optoelectronics. acs.org

Furthermore, nanotechnology has been employed to improve the applicability of Juglone. To overcome limitations like low water solubility and potential toxicity, nano-encapsulation has been explored. researchgate.net Encapsulating Juglone in polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), has been shown to reduce its toxic effects while preserving its desired activity. researchgate.net These Juglone nanoparticles have been assessed for applications such as enhanced antibacterial assays.

Design and Development of Chemical Sensors and Probes

The electroactive and optical properties of Juglone make it a valuable component in the design of chemical sensors and probes. Its ability to undergo redox reactions and exhibit color changes in response to environmental stimuli is central to these applications.

One notable development is a Juglone-based electrochemical aptasensor for the detection of small molecules like codeine. nih.gov In this system, a Juglone derivative is attached to a specific DNA aptamer as a redox molecule. nih.gov When the target molecule (codeine) binds to the aptamer, it induces a structural change, bringing the Juglone moiety closer to the electrode surface and generating a detectable electrochemical signal. nih.gov

Juglone's pH-dependent color variations have also been exploited for sensor development. researchgate.net This property makes it a promising candidate for colorimetric sensing probes. For example, a Juglone-loaded agarose (B213101) hydrogel has been developed as a visual colorimetric sensor for Total Volatile Basic Nitrogen (TVB-N). researchgate.net This sensor exhibits distinct color changes from yellow to grayish-yellow and then to brownish as the concentration of TVB-N gas increases, allowing for the dynamic monitoring of food freshness in animal-derived products. researchgate.net

Applications in Catalysis and Catalytic Processes

Juglone's involvement in catalytic processes is primarily linked to its redox activity. As a quinone, it can act as a redox cycling agent, participating in electron transfer reactions. researchgate.net This capability allows it to influence biological and chemical systems by interfering with or mediating catalytic cycles.

General Investigations into Interactions with Biological Targets and Systems

Juglone is widely recognized for its diverse biological activities, which stem from its interactions with various cellular components, particularly proteins and enzymes. acs.orgresearchgate.net These interactions are the basis for many of its observed effects, including its roles as an enzyme inhibitor and a protein-binding molecule.

A significant focus of research has been on Juglone's ability to inhibit specific enzymes. It is a known inhibitor of several key enzymes, which influences various cellular signaling pathways. researchgate.netresearchgate.net

Protein Disulfide Isomerase (PDI): Juglone and its derivatives are potent inhibitors of PDI, an enzyme crucial for protein folding and redox homeostasis. researchgate.netnih.gov Juglone has been shown to inhibit both recombinant human PDI and platelet surface PDI. nih.gov This inhibitory activity is a key mechanism behind its antiplatelet effects. nih.gov Synthetic derivatives of Juglone have been developed to enhance this PDI inhibition, with the goal of creating dual-action agents that can interrupt the interplay between platelets and cancer cells. researchgate.netfrontiersin.org

Peptidyl-prolyl cis/trans isomerase (Pin1): Juglone is a well-documented inhibitor of Pin1, an enzyme involved in regulating protein phosphorylation and implicated in conditions like cancer and Alzheimer's disease. researchgate.netresearchgate.net

Other Enzymes: Juglone has also been found to inhibit STAT3 with a Ki of 13.36 μM and demonstrates inhibitory activity against the reverse transcriptase and RNase H activities of HIV.

Table 2: PDI Inhibition by Juglone and its Derivatives This table presents IC50 values from a study evaluating the inhibitory effects of Juglone derivatives on recombinant PDI. frontiersin.org

| Compound | IC50 for recombinant PDI (μM) |

|---|---|

| Juglone (7) | 12.0 ± 0.9 |

| Derivative 9 | 1.8 ± 0.1 |

| Derivative 18 | 4.8 ± 0.6 |

| Derivative 22 | 1.5 ± 0.1 |

| Derivative 30 | 1.9 ± 0.2 |

| Derivative 31 | 1.2 ± 0.1 |

The interaction of Juglone with proteins is a critical aspect of its pharmacokinetic profile and biological activity. Studies have focused on quantifying this binding and identifying the specific interaction sites.

A detailed investigation into the binding of Juglone with Human Serum Albumin (HSA), the primary transport protein in blood, revealed a high binding affinity. researchgate.net The binding rate was measured to be over 99.0%. researchgate.net Further analysis using multi-spectroscopic methods provided key insights into the interaction:

Stoichiometry: Juglone and HSA form a complex in a 1:1 ratio. researchgate.net

Binding Affinity: The binding constant (Ka) is in the order of 10⁴ L·mol⁻¹, indicating a strong interaction. researchgate.net

Binding Site: Site marker competition experiments showed that Juglone binds specifically to Site I (subdomain IIA) of HSA. researchgate.net

Thermodynamics: Thermodynamic parameters (ΔH = -16.34 kJ·mol⁻¹, ΔS = 32.69 J·mol⁻¹·K⁻¹) indicated that the binding is spontaneous and driven by both hydrophobic and hydrogen bonding interactions. researchgate.net

Molecular docking studies have corroborated these experimental findings and have also been used to define the binding of Juglone derivatives to the catalytic active site of PDI, identifying key amino acid residues like Gln243, Phe440, and Leu443 as important for the compound-protein interaction. frontiersin.org

Table 3: Thermodynamic Parameters for Juglone-HSA Binding This table summarizes the thermodynamic data for the interaction between Juglone and Human Serum Albumin (HSA) at 298 K. researchgate.net

| Parameter | Value | Unit |

|---|---|---|

| Binding Constant (Ka) | ~ 1 x 10⁴ | L·mol⁻¹ |

| Gibbs Free Energy (ΔG) | -26.08 | kJ·mol⁻¹ |

| Enthalpy Change (ΔH) | -16.34 | kJ·mol⁻¹ |

| Entropy Change (ΔS) | 32.69 | J·mol⁻¹·K⁻¹ |

Table of Mentioned Compounds

| Compound Name | Synonym(s) |

|---|---|

| 5-Hydroxy-1,4-naphthoquinone | Juglone, Nucin, Regianin |

| 1,5-dihydroxynaphthalene | Hydrojuglone |

| Polymethylmethacrylate | PMMA |

| Poly(lactic-co-glycolic acid) | PLGA |

| Human Serum Albumin | HSA |

| Protein Disulfide Isomerase | PDI |

| Peptidyl-prolyl cis/trans isomerase | Pin1 |

| 2-Hydroxy-1,4-naphthoquinone (B1674593) | Lawsone |

| 5,8-dihydroxy-1,4-naphthoquinone | Naphthazarin |

| 2,3-Dihydro-1,4-naphthoquinone | |

| Cytochrome c554 | |

| Tacrine |

Studies on Cytotoxic Effects in Cancer Cell Lines

5-Hydroxy-2,3-dihydronaphthalene-1,4-dione, commonly known as Juglone, is a naturally occurring naphthoquinone found in plants of the Juglandaceae family. nih.govmdpi.com Extensive research has identified it as a potent cytotoxic agent against a wide array of human cancer cell lines. nih.govnih.gov Its anticancer activity has been demonstrated in various tumor models, including those for breast, lung, prostate, pancreas, cervix, ovary, skin, and glioblastoma. mdpi.com The cytotoxic effects are largely attributed to its ability to induce programmed cell death (apoptosis), inhibit cell proliferation and metastasis, and cause cell cycle arrest. nih.govresearchgate.net

Research Findings on Cytotoxic Mechanisms

The primary mechanism underlying Juglone's anticancer activity is the induction of apoptosis, often through the generation of intracellular reactive oxygen species (ROS). mdpi.comnih.govplos.org This ROS-mediated oxidative stress triggers several downstream signaling pathways that culminate in cell death.

Key mechanistic findings include:

Induction of the Intrinsic Apoptotic Pathway: A significant body of research shows that Juglone activates the mitochondrial-dependent apoptotic pathway. mdpi.comnih.gov Studies on breast cancer (MCF-7), leukemia (HL-60), gastric cancer (SGC-7901), and ovarian cancer (SKOV3) cells have demonstrated that Juglone treatment leads to an increased Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of effector caspase-3. mdpi.comresearchgate.netmdpi.com

Inhibition of the PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation and is often over-activated in cancer. nih.gov Juglone has been shown to inhibit this pathway in non-small cell lung cancer and glioblastoma cells. mdpi.comnih.gov This inhibition is often linked to the upstream generation of ROS, which in turn suppresses Akt signaling, leading to apoptosis. nih.govplos.org

Cell Cycle Arrest: Juglone disrupts the normal progression of the cell cycle in various cancer cells. For instance, it induces G0/G1 phase arrest in ovarian (SKOV3) and breast cancer (MCF-7, SKBR3) cells. mdpi.comnih.gov In non-small cell lung cancer cells (LLC), treatment resulted in an accumulation of cells in the G2/M phase. nih.gov

Inhibition of Pin1: Juglone is recognized as an inhibitor of the peptidyl-prolyl cis/trans isomerase (Pin1), an enzyme overexpressed in certain cancers like glioblastoma. mdpi.commdpi.com By inhibiting Pin1, Juglone disrupts numerous cellular processes, including proliferation, thereby contributing to its anticancer effects in U251 glioma cells. mdpi.commdpi.com

Suppression of Cancer Cell Metastasis: The compound has been shown to inhibit the migration and invasion of cancer cells. In non-small cell lung cancer cells (A549 and LLC), Juglone significantly suppressed migratory and invasive capabilities. nih.govplos.org Similarly, in ovarian cancer cells (SKOV3), it inhibited invasion by decreasing the expression of matrix metalloproteinase-2 (MMP-2). mdpi.com

DNA Damage: Research on MCF-7 breast cancer cells indicates that Juglone can intercalate with DNA, causing oxidative cleavage and single-strand breaks, which contributes to its cytotoxic profile. mdpi.com

Cytotoxicity Across Various Cancer Cell Lines

The cytotoxic efficacy of 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione is often quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC₅₀ values vary depending on the cancer cell line and the duration of exposure.

| Cancer Type | Cell Line | Exposure Time (hours) | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Pancreatic Cancer | MIA Paca-2 | 24 | 5.27 | nih.gov |

| BxPC-3 | 24 | 21.05 | jmsh.ac.in | |

| PANC-1 | 24 | 21.25 | jmsh.ac.in | |

| Ovarian Cancer | SKOV3 | 24 | 30.13 | nih.gov |

| Breast Cancer | MCF-7 | 48 | 7.43 | researchgate.net |

| MDA-MB-231 | 24 | 3.42 | researchgate.net | |

| Non-Small Cell Lung Cancer | A549 | 24 | 9.47 | nih.govplos.org |

| 48 | 5.01 | nih.gov | ||

| Melanoma | B16F1 | 24 | 7.46 | nih.gov |

| Multiple Myeloma | RPMI 8226 | - | 3.95 - 11.87 | researchgate.net |

The data clearly demonstrates a dose- and time-dependent cytotoxic effect on cancer cells. For example, in A549 lung cancer cells, the IC₅₀ value decreased from 9.47 µM at 24 hours to 2.82 µM at 72 hours, indicating increased potency with longer exposure. nih.gov Similarly, studies on melanoma cells (B16F1) showed a decrease in the IC₅₀ value over 48 hours. nih.gov It is also noteworthy that Juglone and its derivatives have shown selectivity, being less toxic to non-transformed cell lines compared to tumor cells in some studies. mdpi.com

Detailed Research Findings in Specific Cancer Models

| Cancer Type | Cell Line(s) | Key Research Findings | Reference |

|---|---|---|---|

| Glioblastoma | C6, U251, F-98 | Blocked cell proliferation and induced G0/G1 cell-cycle arrest. Promoted apoptosis through inhibition of peptidyl-prolyl cis/trans isomerase (Pin1). Reduced spheroid invasiveness. | mdpi.com |

| Breast Cancer | MCF-7, MCF-7Adr, SKBR3 | Promoted G1 cell-cycle arrest and ROS-driven apoptosis. Increased Bax/Bcl2 ratio, intracellular Ca²⁺, and caspase 3 activation. Inhibited colony formation and migration. Intercalated DNA and caused oxidative cleavage. | mdpi.com |

| Cervical Cancer | HeLa, Caski, Siha | Induced apoptosis through both intrinsic and extrinsic pathways. Upregulated Fas and Fas-ligand. The intrinsic pathway was also confirmed in Caski and Siha models. | mdpi.com |

| Prostate Cancer | LNCaP, DU145 | Demonstrated antitumour potential in both androgen-dependent (LNCaP) and androgen-independent (DU145) prostate cancer models. | mdpi.com |

| Leukemia | HL-60, HL-60R | Exhibited cytotoxic effects in both doxorubicin-sensitive (HL-60) and doxorubicin-resistant (HL-60R) cell lines, suggesting it can overcome certain types of multidrug resistance. | mdpi.com |

Natural Occurrence and Biosynthetic Pathways of Hydroxydihydronaphthoquinones

Isolation and Identification from Natural Sources

The direct isolation of 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione from natural sources is not extensively documented, as it is a reactive intermediate. Instead, its more stable precursor, a trihydroxy-naphthalene derivative known as hydrojuglone, and its glycosylated form, are the primary compounds isolated from plants.

Notably, in members of the Juglandaceae family, such as the black walnut (Juglans nigra) and Persian walnut (Juglans regia), the toxic naphthoquinone juglone (B1673114) is stored in a non-toxic, reduced form. semanticscholar.orgmdpi.com This storage form is hydrojuglone glucoside, specifically 1,5-dihydroxy-4-naphthalenyl-β-D-glucopyranoside. nih.gov This compound is found in various parts of the plant, including the leaves, roots, husks, and bark. mdpi.comwikipedia.org

The isolation of these precursors typically involves extraction from plant material followed by chromatographic techniques. For instance, juglone and its precursors have been extracted from the nutshells of Juglans regia using chloroform. researchgate.net The identification of these compounds relies on spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov For example, hydrojuglone glucoside has been identified by the loss of a hexosyl moiety in mass spectrometry, leading to the fragmentation pattern of α-hydrojuglone (1,4,5-trihydroxynaphthalene). semanticscholar.orgresearchgate.net

The following table summarizes the key natural sources and the isolated precursor of 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione.

| Compound Name | Natural Source(s) | Isolated Form | Reference(s) |

| 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione Precursor | Juglans nigra, Juglans regia | Hydrojuglone β-D-glucopyranoside | semanticscholar.orgmdpi.comnih.gov |

Postulated Biosynthetic Routes and Precursors

The primary precursor stored in plants is hydrojuglone glucoside . semanticscholar.org The biosynthetic pathway is postulated to proceed as follows:

Hydrolysis: The process begins with the enzymatic hydrolysis of hydrojuglone glucoside. A β-glucosidase enzyme, which can be present in the plant tissue or in the soil, cleaves the glucose molecule from the hydrojuglone backbone. researchgate.netresearchgate.net This reaction yields α-hydrojuglone (1,4,5-trihydroxynaphthalene) and glucose. semanticscholar.org

Tautomerization (Postulated): It is postulated that α-hydrojuglone can exist in equilibrium with its keto-form, which would be 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione. This step represents the formation of the specific compound of interest.

Oxidation: The dihydronaphthalene intermediate is then rapidly oxidized to form the final product, juglone (5-hydroxy-1,4-naphthoquinone). semanticscholar.orgwikipedia.org This oxidation can occur enzymatically or spontaneously upon exposure to air. wikipedia.org

Research has shown that the naphthalenoid moiety of juglone originates from intermediates of the phylloquinone (vitamin K1) pathway. nih.gov Specifically, studies have provided evidence that genes involved in the formation of 1,4-dihydroxy-2-naphthoic acid (DHNA) are utilized in the biosynthesis of juglone. nih.gov This indicates a branch point from the primary metabolic pathway of phylloquinone to the specialized biosynthesis of these naphthoquinones.

The key precursors in this pathway are summarized in the table below:

| Precursor | Role in Biosynthesis | Reference(s) |

| Hydrojuglone β-D-glucopyranoside | Stable storage form in plants | semanticscholar.orgnih.gov |

| α-Hydrojuglone (1,4,5-trihydroxynaphthalene) | Immediate precursor to the dihydronaphthoquinone | semanticscholar.orgresearchgate.net |

| 1,4-dihydroxy-2-naphthoic acid (DHNA) | Early precursor from the phylloquinone pathway | nih.gov |

Comparative Analysis with Other Naturally Occurring Naphthoquinones

The biosynthetic route to 5-Hydroxy-2,3-dihydronaphthalene-1,4-dione and its subsequent product, juglone, shares similarities and differences with the biosynthesis of other naturally occurring naphthoquinones, such as lawsone and plumbagin (B1678898). These compounds, while all being naphthoquinone derivatives, arise from distinct biosynthetic pathways.

Juglone (5-hydroxy-1,4-naphthoquinone): As discussed, juglone biosynthesis branches off the shikimate pathway via the phylloquinone pathway intermediate, DHNA. nih.govnih.gov This pathway utilizes chorismate as a starting material.

Lawsone (2-hydroxy-1,4-naphthoquinone): Found in the henna plant (Lawsonia inermis), lawsone biosynthesis is also believed to branch from the phylloquinone pathway, utilizing DHNA as a precursor, similar to juglone. nih.gov The key difference lies in the subsequent hydroxylation and decarboxylation steps that lead to the 2-hydroxy substitution pattern.

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): In contrast to juglone and lawsone, plumbagin, found in plants of the Plumbaginaceae family, is synthesized via the polyketide pathway (also known as the acetate-polymalonate pathway). nih.govnih.gov This pathway utilizes acetate (B1210297) and malonate units as its primary building blocks. Transcriptome analysis of Plumbago zeylanica has implicated polyketide synthase (PKS), polyketide cyclase, and aldo-keto reductase enzymes in its formation. nih.gov

The following table provides a comparative overview of the biosynthetic pathways of these prominent naphthoquinones.

| Naphthoquinone | Key Precursor(s) | Biosynthetic Pathway | Key Enzymes (Postulated/Identified) | Reference(s) |

| Juglone | 1,4-dihydroxy-2-naphthoic acid (DHNA) | Shikimate Pathway (via Phylloquinone Pathway) | Isochorismate synthase, PHYLLO, β-glucosidase | nih.govnih.govnih.gov |

| Lawsone | 1,4-dihydroxy-2-naphthoic acid (DHNA) | Shikimate Pathway (via Phylloquinone Pathway) | Similar to Juglone, with different downstream modifications | nih.gov |

| Plumbagin | Acetate, Malonate | Polyketide Pathway | Polyketide synthase (PKS), Polyketide cyclase, Aldo-keto reductase | nih.govnih.gov |

This comparative analysis highlights the diverse evolutionary strategies that plants have developed to produce a wide array of structurally related but biosynthetically distinct naphthoquinones, each with unique biological activities.

Q & A

Q. What interdisciplinary frameworks link this compound’s electrochemical properties to environmental applications?

- Answer : Integrate electrochemistry (cyclic voltammetry for redox behavior ) with environmental engineering principles (e.g., pollutant degradation via Fenton-like reactions). Theoretical frameworks from CRDC subclass RDF2050106 (fuel engineering) guide renewable energy applications .

Methodological and Theoretical Considerations

Q. How should researchers align studies with broader theoretical frameworks in organic chemistry?

Q. What traditional vs. modern methods balance field research and computational analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.